molecular formula C39H60O8 B8205352 Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) CAS No. 36913-60-7

Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

Cat. No. B8205352
CAS RN: 36913-60-7
M. Wt: 656.9 g/mol
InChI Key: MFSAJLWSXLIOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a sterically hindered phenolic antioxidant and a heat stabilizer . It is composed of 4 sterically hindered phenols linked through a pentaerythritol core . It is mainly used to enhance the oxidative resistance and protection against the toxicity of solvents .


Synthesis Analysis

The synthesis of Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming the intermediate butyl-phloretic ester . High-temperature transesterification of this with pentaerythritol gives the final product .

. It has a molecular weight of 1177.63 .


Chemical Reactions Analysis

As a sterically hindered phenolic antioxidant, Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is used to enhance the oxidative resistance and protection against the toxicity of solvents .


Physical And Chemical Properties Analysis

Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) has a melting point of 115-118 °C (dec.) (lit.) . It has a glass transition temperature of 50℃ and can be annealed at room temperature .

Scientific Research Applications

  • Versatile Substrate in Organic Transformations : Pentaerythritol is used as a versatile substrate in the synthesis of various polyfunctionalized products in organic transformations. It is utilized with different solvents and reaction mediums for economical and environmentally friendly reactions (Khademi, Nikoofar, & Shahriyari, 2019).

  • Textile Industry Applications : In the textile industry, it assists in the thermal reduction of graphene oxide on cotton fabric, leading to stable electrical conductivity and superhydrophobic properties (Makowski et al., 2018).

  • Use in Cosmetics : It is considered safe for use in cosmetics at concentrations up to 0.8%, showing low systemic toxicity and no potential for skin irritation or sensitization (Johnson et al., 2018).

  • Antioxidant Properties : Its derivatives exhibit excellent thermal oxidation stability and antioxidation properties, making them suitable for use as lubricating base oil (Jing, 2012).

  • Chemical Synthesis : Pentaerythritol can be converted into diverse scaffolds for various chemical reactions, offering versatile templates for combinatorial chemistry (Hanessian, Prabhanjan, Qiu, & Nambiar, 1996).

  • Pharmaceutical Applications : In the pharmaceutical industry, it is used in the intradermal delivery of proteasome inhibitors, potentially effective in treating psoriasis (Gujjar, Arbiser, Coulon, & Banga, 2016).

  • Food Safety : It's also involved in food safety, where mathematical migration models predict toxic chemical migration from polypropylene packaging into foods, reducing time and expense in food safety evaluations (Chang et al., 2019).

Mechanism of Action

The mechanism of action of Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is primarily as an antioxidant for stabilizing polymers, particularly polyethylene and polypropylene .

properties

IUPAC Name

[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]-3-hydroxy-2-(hydroxymethyl)propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60O8/c1-35(2,3)27-17-25(18-28(33(27)44)36(4,5)6)13-15-31(42)46-23-39(21-40,22-41)24-47-32(43)16-14-26-19-29(37(7,8)9)34(45)30(20-26)38(10,11)12/h17-20,40-41,44-45H,13-16,21-24H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSAJLWSXLIOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(CO)(CO)COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016685
Record name Pentaerythritol Bis(3,5-Di-Tert-Butyl-4-Hydroxyhydrocinnamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36913-60-7
Record name Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036913607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentaerythritol Bis(3,5-Di-Tert-Butyl-4-Hydroxyhydrocinnamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTAERYTHRITOL BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RS3YUM82C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Reactant of Route 2
Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Reactant of Route 3
Reactant of Route 3
Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Reactant of Route 4
Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Reactant of Route 5
Reactant of Route 5
Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Reactant of Route 6
Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.